1-Aminocyclohexanecarbothioamide
Description
1-Aminocyclohexanecarbothioamide is a cyclohexane derivative featuring an amino group (–NH₂) and a carbothioamide (–C(S)NH₂) moiety.
Properties
IUPAC Name |
1-aminocyclohexane-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2S/c8-6(10)7(9)4-2-1-3-5-7/h1-5,9H2,(H2,8,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZXXCPUADJELD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=S)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902683 | |
| Record name | NoName_3230 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-Amino-1-cyclohexanecarboxylic Acid
- Structure : Cyclohexane ring with –NH₂ and –COOH groups.
- Molecular Weight : 143.18 g/mol.
- Melting Point : >300°C .
- Key Differences : The carboxylic acid (–COOH) group enhances polarity and hydrogen-bonding capacity compared to the carbothioamide (–C(S)NH₂) group in the target compound. This difference likely impacts solubility (higher aqueous solubility for the carboxylic acid) and metabolic stability .
1-Aminocyclopropane-1-carboxylic Acid
- Structure : Cyclopropane ring with –NH₂ and –COOH groups.
- Molecular Weight : 115.13 g/mol.
- Key Differences: The smaller cyclopropane ring introduces significant ring strain, increasing reactivity.
Substituent Modifications
1-Amino-4-butylcyclohexane
1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide Hydrochloride
- Structure : Cyclohexane with –NH₂, a carboxamide (–CONH₂), and a thiophene-methyl group.
- Molecular Weight : 274.81 g/mol.
- The carboxamide group (–CONH₂) is less electron-withdrawing than carbothioamide (–C(S)NH₂), altering reactivity in nucleophilic substitutions .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| 1-Aminocyclohexanecarbothioamide | ~160 (estimated) | N/A | –NH₂, –C(S)NH₂ |
| 1-Amino-1-cyclohexanecarboxylic Acid | 143.18 | >300 | –NH₂, –COOH |
| trans-2-Amino-1-cyclohexanecarboxylic Acid | 143.18 | 274–278 | –NH₂, –COOH |
| 1-Aminocyclopropane-1-carboxylic Acid | 115.13 | N/A | –NH₂, –COOH |
| 1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide HCl | 274.81 | N/A | –NH₂, –CONH₂, thiophene |
Notes and Limitations
Data Gaps: Direct physicochemical or biological data for this compound are absent in the provided evidence; comparisons rely on structurally related analogs.
Synthetic Relevance: The carbothioamide group’s unique reactivity positions it as a candidate for organocatalysis or metal-organic frameworks, though further research is needed.
Contradictions: Safety profiles vary widely among analogs (e.g., non-hazardous 1-amino-4-butylcyclohexane vs. hazardous bromomethylcyclohexane), emphasizing the need for compound-specific risk assessments .
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